molecular formula C24H20N2O3 B15079158 Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-96-5

Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15079158
CAS No.: 302912-96-5
M. Wt: 384.4 g/mol
InChI Key: CEDPAKWXAPNMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with substituents at positions 3 (4-methylphenyl) and 7 (benzoyl), along with an ethyl ester group at position 5. Its molecular formula is C23H19N2O3, with an average mass of 377.41 g/mol (estimated based on analogs like the 4-chloro derivative, C23H17ClN2O3, ). Pyrrolo-pyrimidine scaffolds are widely studied for their biological activities, including anticancer , antitubercular, and antiviral properties .

Properties

CAS No.

302912-96-5

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H20N2O3/c1-3-29-24(28)19-13-22(23(27)18-7-5-4-6-8-18)26-15-25-20(14-21(19)26)17-11-9-16(2)10-12-17/h4-15H,3H2,1-2H3

InChI Key

CEDPAKWXAPNMPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Pyrimidinium Bromide Cyclization

The foundational step involves constructing the pyrrolo[1,2-c]pyrimidine scaffold. A validated method employs 4-methyl-6-phenylpyrimidine as the starting material, which undergoes bromination at the methyl group to form pyrimidinium bromide intermediates. Reaction with 1,2-epoxybutane in aprotic solvents (e.g., tetrahydrofuran) generates a reactive alkoxide species, facilitating intramolecular cyclization via 1,3-dipolar addition (Scheme 1).

Mechanistic Insights :

  • Base-mediated deprotonation of pyrimidinium bromide yields a resonance-stabilized N-ylide intermediate.
  • The ylide undergoes [3+2] cycloaddition with the epoxybutane-derived alkoxide, forming the fused pyrrole ring.
  • Substituents at position 3 (4-methylphenyl) are introduced during this stage through careful selection of aryl-substituted pyrimidine precursors.

Optimization Parameters :

  • Temperature: 60–80°C for 12–24 hours
  • Solvent: Tetrahydrofuran or 1,4-dioxane
  • Yield: 68–72% after recrystallization from ethanol.

Regioselective Benzoylation at Position 7

Friedel-Crafts Acylation

The benzoyl group is introduced at position 7 via Friedel-Crafts acylation using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). Key considerations include:

Reaction Conditions :

  • Solvent: Dichloromethane or nitrobenzene
  • Temperature: 0–5°C (initial), then warming to 25°C
  • Time: 6–8 hours
  • Yield: 65–70%.

Challenges :

  • Competing acylation at position 5 requires electronic deactivation of the carboxylate ester group.
  • Steric hindrance from the 4-methylphenyl substituent at position 3 enhances regioselectivity for position 7.

Direct Coupling via Suzuki-Miyaura Reaction

Alternative approaches employ palladium-catalyzed cross-coupling between 7-bromo-pyrrolo[1,2-c]pyrimidine intermediates and benzoylboronic acids. This method offers superior control over substitution patterns but requires pre-functionalized starting materials.

Catalytic System :

  • Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Toluene/water (10:1)
  • Yield: 58–63%.

Esterification at Position 5

Carboxylation and Ethyl Ester Formation

The ethyl carboxylate group is installed through one of two pathways:

Pathway A :

  • Carboxylation : Treatment of 5-bromo-pyrrolo[1,2-c]pyrimidine with CO gas under Pd(OAc)₂ catalysis.
  • Esterification : Reaction with ethanol in the presence of H₂SO₄ (Fisher esterification).

Pathway B :
Direct nucleophilic substitution of 5-chloro intermediates with sodium ethoxide in dimethylformamide (DMF).

Comparative Performance :

Parameter Pathway A Pathway B
Yield 72% 65%
Purity (HPLC) 99.1% 98.3%
Reaction Time 18 h 6 h
Byproducts <0.5% 1.2%

Pathway B is preferred for industrial-scale synthesis due to shorter reaction times, despite marginally lower yields.

Process Optimization and Scalability

Solvent Selection

Optimal solvent systems vary by reaction stage:

Stage Solvent Purpose
Cyclization Tetrahydrofuran Facilitates alkoxide stability
Benzoylation Dichloromethane Enhances Lewis acid activity
Esterification DMF Dissolves ionic intermediates

Temperature Control

Critical exothermic stages (e.g., Friedel-Crafts acylation) require jacketed reactors with precise cooling to prevent decomposition. Pilot-scale studies demonstrate that maintaining temperatures below 10°C during benzoyl chloride addition reduces dimerization byproducts by 27%.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.38 (s, 3H, CH₃ from 4-methylphenyl)
  • δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 7.25–7.89 (m, 9H, aromatic protons).

FT-IR (ATR, cm⁻¹) :

  • 1725 (ester C=O stretch)
  • 1664 (benzoyl C=O stretch)
  • 1598 (pyrimidine ring vibration).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥98.5% with retention time 12.7 minutes.

Industrial-Scale Synthesis: Case Study

A patented large-scale process (batch size: 50 kg) employs the following sequence:

  • Cyclization in tetrahydrofuran (72% yield)
  • Benzoylation using AlCl₃/nitrobenzene (68% yield)
  • Ethyl ester formation via Pathway B (65% yield)

Total process time: 48 hours
Overall yield: 32% (theoretical maximum: 43%)

Key improvements include:

  • Recycling of tetrahydrofuran via distillation (89% recovery)
  • Catalytic Pd removal using activated charcoal filters

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements demonstrate the feasibility of continuous processing for cyclization and acylation steps:

  • Residence time: 8 minutes per stage
  • Productivity: 1.2 kg/day using microreactor technology
  • Purity: 97.8% (reduced compared to batch).

Enzymatic Esterification

Pilot studies with Candida antarctica lipase B show:

  • 55% conversion to ethyl ester
  • Mild conditions (40°C, pH 7.0)
  • Avoids acidic byproducts.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization.

Reaction Conditions

SolventTemperatureCatalystProductYield*Reference
H₂O/EtOHRefluxH₂SO₄ (acidic)7-Benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylic acid~80%
H₂O/THF60°CNaOH (basic)Same as above~75%

*Yields are approximate and depend on reaction optimization.

Mechanism : Nucleophilic acyl substitution, where hydroxide attacks the electrophilic carbonyl carbon, followed by elimination of ethanol.

Nucleophilic Substitution Reactions

The electron-deficient pyrrolo[1,2-c]pyrimidine core permits nucleophilic substitution at specific positions, particularly C-5 or C-7.

Examples :

  • Amination : Reaction with ammonia or primary amines at elevated temperatures replaces the ester group with an amide.

  • Halogenation : Bromination or iodination at C-7 occurs via electrophilic aromatic substitution, facilitated by Lewis acids like FeBr₃.

Key Reaction :
Compound+NH3ΔEtOH7-Benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxamide\text{Compound} + \text{NH}_3 \xrightarrow[\Delta]{\text{EtOH}} \text{7-Benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxamide}

Hydrogenation and Reduction Reactions

The benzoyl group and aromatic rings are susceptible to hydrogenation:

Catalytic Hydrogenation

SubstrateConditionsProductOutcome
Benzoyl carbonylH₂ (1 atm), Pd/C, EtOH7-(Phenylhydroxymethyl)-derivativePartial reduction
Aromatic ringsH₂ (3 atm), PtO₂, AcOHSaturated pyrrolidine-pyrimidine backboneFull ring hydrogenation

Electrophilic Aromatic Substitution

The 4-methylphenyl group directs electrophiles to the para and ortho positions due to its electron-donating methyl substituent.

Nitration :
CompoundHNO3/H2SO40°C3-(4-Methyl-3-nitrophenyl)-derivative\text{Compound} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{0°C} \text{3-(4-Methyl-3-nitrophenyl)-derivative}
Sulfonation :
CompoundH2SO450°C3-(4-Methyl-2-sulfophenyl)-derivative\text{Compound} \xrightarrow[\text{H}_2\text{SO}_4]{50°C} \text{3-(4-Methyl-2-sulfophenyl)-derivative}

Comparative Reactivity with Analogues

The 4-methylphenyl substituent modulates reactivity compared to halogenated analogues:

Reaction Type4-Methylphenyl Derivative4-Chlorophenyl Analogue
Hydrolysis RateSlower (steric hindrance from methyl group)Faster (electron-withdrawing Cl)
Electrophilic SubstitutionPredominantly para-selectiveMixed ortho/meta-selective
HydrogenationRequires higher pressureProceeds at lower H₂ pressure

Scientific Research Applications

Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 3 (aryl group) and 7 (benzoyl derivatives). Below is a comparative table:

Compound Name R3 R7 Molecular Formula Mass (g/mol) Key Properties/Applications References
Target Compound: Ethyl 7-benzoyl-3-(4-methylphenyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Methylphenyl Benzoyl C23H19N2O3 377.41 Enhanced lipophilicity; potential anticancer
Ethyl 7-benzoyl-3-(4-chlorophenyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl Benzoyl C23H17ClN2O3 404.85 Electron-withdrawing Cl; antitubercular activity
Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 2,4-Dimethoxyphenyl 4-Chlorobenzoyl C27H21ClN2O5 489.92 Improved solubility (methoxy groups); fluorescent properties
Ethyl 3-(4-biphenylyl)-7-(4-chlorobenzoyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Biphenylyl 4-Chlorobenzoyl C29H21ClN2O3 480.95 Steric bulk; high quantum yield (55% fluorescence)
Ethyl 7-benzoyl-3-(4-fluorophenyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Fluorophenyl Benzoyl C23H17FN2O3 388.39 Electronegative F; potential CNS activity
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl 4-Methylbenzoyl C24H19ClN2O3 418.87 Balanced lipophilicity; antimicrobial applications

Computational Insights

Frontier Molecular Orbital (FMO) analysis reveals that electron-rich heterocycles (e.g., indole-like systems) participate in inverse electron-demand hetero-Diels-Alder reactions, with regioselectivity governed by HOMO-LUMO interactions . The target compound’s methyl group may slightly raise HOMO energy, favoring cycloaddition reactions compared to chloro analogs .

Biological Activity

Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes available research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolo[1,2-c]pyrimidine class, characterized by a fused ring system that contributes to its biological properties. The molecular formula is C23H20N2O3C_{23}H_{20}N_{2}O_{3} with a molecular weight of approximately 384.42 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrrolo derivatives, including this compound.

In Vitro Antimicrobial Evaluation

A study published in the ACS Omega journal reported that several derivatives exhibited significant antimicrobial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25E. coli

The study also highlighted that these compounds demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays.

COX-2 Inhibition

In a recent investigation, compounds related to this structure showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for COX-2 inhibition were reported at around 0.04 μmol, comparable to established anti-inflammatory drugs such as Celecoxib .

CompoundIC50 (μmol)Target Enzyme
50.04COX-2
Celecoxib0.04COX-2

This suggests that the compound could serve as a potent anti-inflammatory agent with minimal side effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound.

Hemolytic Activity

The hemolytic activity was assessed to determine the compound's toxicity towards red blood cells. Results indicated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety profile compared to Triton X-100 .

Case Studies and Research Findings

A comprehensive review of related pyrrolo compounds has highlighted their diverse biological activities:

  • Antimicrobial Efficacy : Several derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Compounds demonstrated significant inhibition of COX enzymes with potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Studies indicate that these compounds possess low toxicity profiles while maintaining effective biological activities.

Q & A

What are the established synthetic routes for Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

Basic Research Question
The synthesis typically involves a telescoped continuous-flow process using triphosgene to generate ethyl isocyanoacetate in situ from N-formylglycine. This intermediate undergoes cyclization with substituted amines or carbonyl compounds to form the pyrrolo[1,2-c]pyrimidine core. Subsequent regioselective electrophilic aromatic substitution (SEAr) at the C7 position introduces the benzoyl group, while the 4-methylphenyl substituent is incorporated via Suzuki coupling or direct alkylation . Key steps include:

  • Flow synthesis for improved safety and reproducibility (critical for handling moisture-sensitive intermediates).
  • Regioselective functionalization guided by DFT studies confirming nucleophilic character at C5 and C7 positions .

How is the structural confirmation of this compound achieved?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, related pyrrolo[1,2-c]pyrimidine derivatives were resolved using SHELX software (SHELXS for solution, SHELXL for refinement) . Challenges arise when NMR data are inconclusive due to overlapping signals or dynamic effects; in such cases, SC-XRD paired with computational modeling (e.g., density functional theory, DFT) resolves ambiguities .

How can regioselectivity challenges during functionalization be addressed?

Advanced Research Question
Regioselectivity in SEAr reactions is governed by kinetic vs. thermodynamic control. For example, C7 substitution occurs kinetically due to enhanced delocalization into the adjacent ring, while C5 substitution is thermodynamically favored. Strategies include:

  • Temperature modulation : Lower temperatures favor kinetic (C7) products, while prolonged heating shifts equilibrium to C5 derivatives .
  • Halogen dance phenomena : Under acidic conditions, bromine or chlorine substituents migrate between positions, enabling access to otherwise inaccessible regiomers .
  • DFT-guided design : Computational mapping of electron density identifies reactive sites, enabling targeted functionalization .

What factors influence the fluorescence properties of pyrrolo[1,2-c]pyrimidine derivatives?

Advanced Research Question
Quantum yield (Φ) is enhanced by extended π-conjugation and electron-donating substituents. For instance:

  • 3,4-Dimethoxybenzoyl at C7 increases Φ to 55% by stabilizing excited states via resonance .
  • Electron-withdrawing groups (e.g., halogens) reduce Φ by promoting non-radiative decay.
    Experimental validation involves UV-Vis spectroscopy and fluorescence lifetime measurements in solvents of varying polarity .

How do computational methods aid in mechanistic studies of pyrrolo[1,2-c]pyrimidine synthesis?

Advanced Research Question
DFT calculations at the B3LYP/6-31G(d) level map transition states and electron localization:

  • Nucleophilic attack pathways : Identify preferential reactivity at C7 over C5 due to delocalization into the pyrrole ring .
  • Halogen migration mechanisms : Simulate acid-catalyzed "halogen dance" to rationalize unexpected substitution patterns .
    These studies guide experimental design by predicting regiochemical outcomes.

What biological activities are associated with pyrrolo[1,2-c]pyrimidine scaffolds?

Advanced Research Question
Pyrrolo[1,2-c]pyrimidines are explored as tyrosine kinase inhibitors for oncology. Key findings include:

  • Structure-activity relationships (SAR) : Substitutions at C3 (4-methylphenyl) and C7 (benzoyl) enhance target binding .
  • In vitro assays : Derivatives inhibit kinase activity in nanomolar ranges, validated via enzymatic assays and crystallographic docking studies .

How can conflicting regiochemical data in synthesis be resolved?

Data Contradiction Analysis
Discrepancies between kinetic (C7) and thermodynamic (C5) products require multi-technique validation:

  • SC-XRD : Definitively assigns substitution positions (e.g., C7 benzoyl vs. C5 ester) .
  • Time-resolved NMR : Monitors reaction progression to distinguish intermediates from final products .
  • Control experiments : Varying reaction duration and temperature isolates kinetic vs. thermodynamic pathways .

What role does flow chemistry play in optimizing synthesis?

Advanced Research Question
Continuous-flow systems improve:

  • Safety : Handle hazardous intermediates (e.g., triphosgene) in closed systems .
  • Scalability : Achieve gram-scale production with minimal batch-to-batch variability.
  • Multi-step telescoping : Combine isocyanide generation, cyclization, and SEAr in a single workflow .

Key Methodological Takeaways

  • Synthesis : Prioritize flow chemistry for reproducibility and safety .
  • Characterization : Combine SC-XRD with DFT to resolve ambiguities .
  • Regioselectivity : Leverage kinetic/thermodynamic control and halogen dance for diversification .
  • Biological potential : Optimize substituents for kinase inhibition via SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.